molecular formula C16H16O2 B572088 4-(3,5-Dimethylphenyl)-3-methylbenzoic acid CAS No. 1261971-14-5

4-(3,5-Dimethylphenyl)-3-methylbenzoic acid

Cat. No.: B572088
CAS No.: 1261971-14-5
M. Wt: 240.302
InChI Key: VVOZWOSSANZQEE-UHFFFAOYSA-N
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Description

4-(3,5-Dimethylphenyl)-3-methylbenzoic acid is an aromatic carboxylic acid derivative. This compound features a benzoic acid core substituted with a 3,5-dimethylphenyl group and an additional methyl group. The presence of these substituents can significantly influence the compound’s chemical properties and reactivity, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethylphenyl)-3-methylbenzoic acid typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethylphenyl)-3-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: this compound can be converted to 4-(3,5-Dimethylphenyl)-3-carboxybenzoic acid.

    Reduction: The reduction of the carboxylic acid group yields 4-(3,5-Dimethylphenyl)-3-methylbenzyl alcohol.

    Substitution: Halogenation can produce this compound derivatives with halogen substituents.

Scientific Research Applications

4-(3,5-Dimethylphenyl)-3-methylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethylphenyl)-3-methylbenzoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, further modulating biological activity.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylbenzoic acid: Lacks the additional methyl group on the aromatic ring.

    4-Methylbenzoic acid: Lacks the 3,5-dimethylphenyl group.

    3,5-Dimethylphenylacetic acid: Contains a different functional group (acetic acid) instead of benzoic acid.

Uniqueness

4-(3,5-Dimethylphenyl)-3-methylbenzoic acid is unique due to the specific arrangement of its substituents, which can lead to distinct chemical and biological properties. The combination of the 3,5-dimethylphenyl group and the additional methyl group on the benzoic acid core provides a unique steric and electronic environment, influencing its reactivity and interactions with other molecules.

Properties

IUPAC Name

4-(3,5-dimethylphenyl)-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-10-6-11(2)8-14(7-10)15-5-4-13(16(17)18)9-12(15)3/h4-9H,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVOZWOSSANZQEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=C(C=C(C=C2)C(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40689015
Record name 2,3',5'-Trimethyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261971-14-5
Record name 2,3',5'-Trimethyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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